4-Propylcatechol
Overview
Description
4-Propylcatechol, also known as 4-propyl-1,2-benzenediol, is an organic compound with the molecular formula C9H12O2. It is a derivative of catechol, where a propyl group is attached to the fourth position of the benzene ring. This compound is a white or slightly yellow solid that is soluble in organic solvents like ether, methanol, and chloroform but insoluble in water .
Mechanism of Action
Biochemical Pathways
For instance, the protocatechuate 4,5-cleavage pathway is a key catabolic route for the degradation of various aromatic compounds . .
Action Environment
The action, efficacy, and stability of 4-Propylcatechol can be influenced by various environmental factors. For instance, its stability may decrease under high temperature and light exposure . The compound’s action and efficacy can also be affected by the physiological environment, including pH and the presence of other molecules.
Biochemical Analysis
Biochemical Properties
4-Propylcatechol plays a crucial role in biochemical reactions, particularly in the catabolism of lignin-derived aromatic compounds. It interacts with enzymes such as extradiol dioxygenases, which are involved in the cleavage of aromatic rings. One such enzyme, AphC, has been shown to have high specificity for this compound, facilitating its breakdown through meta-cleavage pathways . The interaction between this compound and these enzymes is essential for the degradation of complex organic molecules, contributing to various metabolic processes.
Cellular Effects
This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the central nervous system, potentially causing depression and a prolonged rise in blood pressure in animal models . Additionally, this compound may induce oxidative stress in cells, leading to alterations in cellular functions and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active site of extradiol dioxygenases, facilitating the cleavage of aromatic rings. This binding is characterized by the formation of a bidentate complex with the active site iron, which is crucial for the catalytic activity of the enzyme . Furthermore, this compound may act as an inhibitor or activator of other enzymes, influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Its stability and degradation are influenced by environmental factors such as temperature and pH. Studies have shown that this compound can undergo oxidative degradation, leading to the formation of quinones and other reactive intermediates . These degradation products can have long-term effects on cellular function, potentially causing cytotoxicity and oxidative stress.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it may have minimal impact on cellular functions, while higher doses can lead to toxic effects. Studies have reported that high doses of this compound can cause central nervous system depression and prolonged hypertension in animals . Additionally, there may be threshold effects, where a certain dosage level triggers significant physiological responses.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds. It is metabolized by extradiol dioxygenases, which cleave the aromatic ring and facilitate its breakdown into smaller molecules . These metabolic pathways are essential for the utilization of lignin-derived compounds and other complex organic molecules.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of this compound can affect its localization and accumulation within specific cellular compartments, influencing its biochemical activity .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. It may be directed to specific compartments or organelles, such as the cytoplasm or mitochondria, where it exerts its biochemical effects. The localization of this compound can impact its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Propylcatechol can be synthesized through the reaction of catechol with bromopropane under alkaline conditions. The specific preparation steps involve dissolving catechol in an alkali solution, followed by the slow addition of bromopropane. The reaction mixture is then acidified with an acid-saturated solution to obtain the this compound product .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound on an industrial scale would likely involve similar steps but optimized for larger quantities and efficiency. This could include the use of continuous flow reactors and more controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Propylcatechol undergoes various chemical reactions, including:
Oxidation:
- This compound can be oxidized to form quinones. For example, oxidation with tyrosinase can convert it to ortho-quinones, which can be further reduced to catechols using reducing agents like L-ascorbic acid .
Reduction:
- Reduction reactions are less common for this compound, but it can be reduced to form simpler hydrocarbons under specific conditions.
Substitution:
- This compound can undergo electrophilic substitution reactions due to the presence of hydroxyl groups, which activate the benzene ring towards electrophiles. Common reagents include halogens and sulfonating agents.
Major Products:
- The major products formed from these reactions include quinones, substituted catechols, and various derivatives depending on the reagents and conditions used.
Scientific Research Applications
4-Propylcatechol has several applications in scientific research:
Chemistry:
- It is used as a starting material for the synthesis of more complex organic molecules and as a monomer or catalyst in organic synthesis .
Biology:
- In biological research, this compound is studied for its antioxidant properties and its role in protecting cells against oxidative stress .
Medicine:
- Its derivatives are explored for potential therapeutic applications, including as antioxidants and radical scavengers .
Industry:
Comparison with Similar Compounds
- 4-Methylcatechol
- 4-Ethylcatechol
- Catechol (1,2-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
These compounds share similar chemical structures but differ in their alkyl substituents, which influence their physical and chemical properties .
Properties
IUPAC Name |
4-propylbenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-3-7-4-5-8(10)9(11)6-7/h4-6,10-11H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTPZNJTGOGSQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179903 | |
Record name | 4-Propylcatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2525-02-2 | |
Record name | 4-Propyl-1,2-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2525-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Propylcatechol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002525022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC138937 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138937 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Propylcatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Propylbenzen-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.215.125 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PROPYLCATECHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY7REF7DMB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Propylcatechol as a renewable resource?
A: this compound can be derived from lignin, a major component of wood, making it a promising renewable alternative to petroleum-based chemicals. [] It can be efficiently produced through the demethylation of 4-propylguaiacol, a compound readily available from wood and clove oil. This process utilizes hydrochloric acid or sulfuric acid as a catalyst in high-temperature pressurized water, leading to high yields of this compound. [] Furthermore, it can be converted into 3-propyllevulinic acid, another valuable platform molecule, via muconic acid using a hydrothermal protocol. []
Q2: How can this compound be used to synthesize valuable chemicals?
A: this compound serves as a starting material for the production of various carbamates. [] This two-step synthesis utilizes this compound carbonate, a shelf-stable and renewable C1 reactant derived from this compound and dimethyl carbonate. [] The reaction proceeds under mild conditions with zinc acetate dihydrate as a Lewis acid catalyst. [] The process yields the target carbamate and regenerates this compound, enabling its recycling and contributing to the sustainability of the process. []
Q3: What is the impact of the propyl substituent on the reactivity of this compound?
A: The presence of the propyl group in this compound significantly influences its oxidation and subsequent reactions. [] Upon oxidation, the propyl substituent promotes the isomerization of the initially formed o-quinone to the corresponding p-quinone methide. [] This isomerization is crucial as it generates a more electrophilic species capable of reacting with biological nucleophiles like glutathione. [] Studies comparing the reactivity of various catechols revealed that extended pi-conjugation at the para position, such as in this compound, accelerates the o-quinone to p-quinone methide isomerization. []
Q4: Can this compound derivatives be used for material applications?
A: Yes, derivatives of this compound, specifically 3-propyllevulinic acid, have shown promising results as plasticizers. [] The 3-propyllevulinic acid, synthesized from this compound, can be further esterified with 1,4-butanediol to produce butane-1,4-diyl bis(4-oxo-3-propylpentanoate). [] This diester exhibits superior plasticizing properties compared to the non-propylated levulinate diester in both PVC (polyvinyl chloride) and PLA (polylactic acid). [] Remarkably, its effectiveness rivals that of DEHP (di-2-ethylhexyl phthalate), a widely used commercial plasticizer, in PVC. [] This highlights the potential of this compound derivatives as sustainable alternatives in material science.
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